molecular formula C5H3N3O2S B6151496 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 13669-86-8

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

Katalognummer: B6151496
CAS-Nummer: 13669-86-8
Molekulargewicht: 169.16 g/mol
InChI-Schlüssel: GTAFNULTORJARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both thiazole and pyridazine moieties. The presence of these rings imparts distinct chemical and biological properties, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is unique due to its specific ring fusion and the presence of both thiazole and pyridazine rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione, which is then cyclized with hydrazine hydrate to form the target compound.", "Starting Materials": ["2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate"], "Reaction": ["Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione.", "Step 2: Cyclization of 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione."] }

CAS-Nummer

13669-86-8

Molekularformel

C5H3N3O2S

Molekulargewicht

169.16 g/mol

IUPAC-Name

5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(11-1-6-2)5(10)8-7-4/h1H,(H,7,9)(H,8,10)

InChI-Schlüssel

GTAFNULTORJARS-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(S1)C(=O)NNC2=O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.